N-Propyl nitrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOKFNBDFMTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060834 | |
| Record name | n-Propyl nitrate | |
| Source | EPA DSSTox | |
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Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl nitrate appears as a white to straw-colored liquid with an ether-like odor. About the same density as water and insoluble in water. Flash point 70 °F. Vapors heavier than air. Used as a fuel. Shock sensitive. The shock sensitivity is removed by addition of 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether., Colorless to straw-colored liquid with an ether-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with an ether-like odor. | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
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| Record name | n-Propyl nitrate | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
231 °F at 760 mmHg (USCG, 1999), 110 °C, 231 °F | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
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| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
68 °F (USCG, 1999), 20 °C, Flash point: 20 °C ( closed cup), 20 °C c.c., 68 °F | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), Soluble in alcohol and ether., In water, 3,290 mg/L @ 25 °C, Solubility in water: poor, Slight | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.06 (USCG, 1999) - Denser than water; will sink, 1.0538 @ 20 °C/4 °C, Relative density (water = 1): 1.05, 1.07 | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.6 | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
18 mmHg (NIOSH, 2023), 23.5 [mmHg], 23.5 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | n-PROPYL NITRATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Pale yellow liquid | |
CAS No. |
627-13-4 | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propyl nitrate | |
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| Record name | n-Propyl nitrate | |
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| Record name | Nitric acid, propyl ester | |
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| Record name | n-Propyl nitrate | |
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| Record name | Propyl nitrate | |
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| Record name | N-PROPYL NITRATE | |
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| Record name | n-PROPYL NITRATE | |
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| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UK55730.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than -150 °F (USCG, 1999), -100 °C, -148 °F | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
β Scission of the N Propoxy Radical:
This pathway involves the cleavage of a carbon-carbon bond beta to the oxygen atom. For the n-propoxy radical, this leads to the formation of an ethyl radical and formaldehyde (B43269):
CH3CH2CH2O• → CH3CH2• + CH2O researchgate.net
Computational modeling of this reaction would reveal a transition state associated with the elongation of the C-C bond and the concurrent formation of the carbon-oxygen double bond in formaldehyde. The energy barrier for this β-scission reaction is a critical factor in determining its rate relative to other competing pathways.
Isomerization of the N Propoxy Radical:
The n-propoxy radical can also undergo isomerization through an intramolecular hydrogen shift. This typically involves the transfer of a hydrogen atom from a carbon atom to the oxygen atom, forming a hydroxyalkyl radical. For the n-propoxy radical, a 1,5-hydrogen shift is a plausible pathway, though other shifts are possible.
A complete potential energy surface analysis would provide a detailed, atomistic-level understanding of the competing reaction mechanisms in the thermal decomposition of n-propyl nitrate (B79036). The data derived from such a study would be invaluable for kinetic modeling and for predicting the product distribution under different temperature and pressure regimes.
| Reaction Pathway | Description | Key Species |
| Primary Decomposition | Homolytic cleavage of the O-NO2 bond | n-Propyl nitrate, n-Propoxy radical, Nitrogen dioxide |
| Secondary Pathway 1 | β-Scission of the n-propoxy radical | n-Propoxy radical, Ethyl radical, Formaldehyde (B43269) |
| Secondary Pathway 2 | Isomerization of the n-propoxy radical | n-Propoxy radical, Hydroxyalkyl radical |
Decomposition Kinetics and Reaction Mechanisms of N Propyl Nitrate
Thermal Decomposition Studies of N-Propyl Nitrate (B79036)
Investigations into the thermal decomposition of n-propyl nitrate have been conducted using various experimental techniques, including low-pressure flow reactors coupled with mass spectrometry and differential scanning calorimetry (DSC). researchgate.netakjournals.comciac.jl.cn These studies have consistently shown that the decomposition process is initiated by the cleavage of the O-NO2 bond. ciac.jl.cncaprysses.frustc.edu.cn
The primary and rate-determining step in the thermal decomposition of this compound is the unimolecular scission of the nitro-alkoxy (O-NO2) bond. at.uacaprysses.frdtic.mil This homolytic cleavage results in the formation of a n-propoxy radical (CH3CH2CH2O•) and a nitrogen dioxide (NO2) radical. caprysses.frustc.edu.cn
Reaction: CH3CH2CH2ONO2 → CH3CH2CH2O• + NO2
The rate of this compound decomposition is significantly influenced by both pressure and temperature. researchgate.netdtic.mil Studies have been carried out over a range of temperatures, typically from 473 K to 659 K, and at pressures varying from low (0.95 Torr) to higher pressures. researchgate.netcaprysses.fr As temperature increases, the rate of decomposition accelerates due to the increased thermal energy available to overcome the activation energy barrier of the O-NO2 bond scission. researchgate.netresearchgate.net The pressure dependence indicates that the unimolecular decomposition is in the fall-off region under many experimental conditions. caprysses.frdtic.mil
The decomposition of this compound exhibits different kinetic behaviors at the high-pressure and low-pressure limits. caprysses.frresearchgate.net In the low-pressure regime, the rate of decomposition is dependent on the frequency of collisions that energize the this compound molecules. dtic.mil As pressure increases, the reaction enters a "fall-off" region where the rate constant becomes increasingly dependent on pressure, until it reaches the high-pressure limit where the rate becomes independent of pressure. caprysses.frdtic.mil
Experimental studies have determined the Arrhenius parameters for both the low-pressure (k0) and high-pressure (k∞) limits. researchgate.netcaprysses.fr
Arrhenius Parameters for this compound Decomposition
| Parameter | Value | Temperature Range (K) | Pressure Range (Torr) |
|---|---|---|---|
| k₀ | 0.68 × 10⁻⁴ exp(-15002/T) cm³molecule⁻¹s⁻¹ | 473–659 | 0.95–12.8 |
| k∞ | 7.34 × 10¹⁵ exp(-19676/T) s⁻¹ | 473–659 | 0.95–12.8 |
Table based on data from Bedjanian et al. researchgate.netcaprysses.fr
These expressions allow for the calculation of the decomposition rate constant at different temperatures within the specified pressure range. researchgate.netcaprysses.fr
Following its formation from the initial bond scission, the n-propoxy radical (CH3CH2CH2O•) is highly reactive and undergoes further reactions. caprysses.fr The primary fate of the n-propoxy radical is rapid decomposition. researchgate.netcaprysses.fr This decomposition typically involves the fission of a C-C bond to produce an ethyl radical (C2H5•) and formaldehyde (B43269) (CH2O). researchgate.netcaprysses.fr
Reaction: CH3CH2CH2O• → C2H5• + CH2O
Isomerization of the alkoxy radical can also occur, generating a hydroxy-substituted alkyl radical, though decomposition is the more prominent pathway under typical pyrolysis conditions. caprysses.frd-nb.info
Kinetic modeling is employed to simulate the complex series of reactions that occur during the thermal decomposition of this compound. researchgate.netnih.gov These models often incorporate the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to account for the pressure dependence of the unimolecular decomposition rate. dtic.mil An analytical study using RRKM theory concluded that while the initial decomposition is pressure-dependent, this dependence alone cannot fully account for observed phenomena in propellant combustion. dtic.mil
Mechanism function analysis helps to elucidate the reaction mechanism from experimental data, such as that obtained from DSC. researchgate.net For a mixture of this compound and nitric acid, the decomposition was described using a Prout–Tompkins equation with autocatalysis, indicating a complex interaction between the decomposition products and the reactants. researchgate.net The thermal decomposition mechanism of a nitrate ester explosive was determined to be a chemical reaction mechanism with a function of f(α)=(1-α)². researchgate.net
Influence of Pressure and Temperature on Decomposition Rates
Oxidative Decomposition and Reactivity of this compound
The atmospheric fate and reactivity of this compound are significantly influenced by oxidative decomposition processes. These reactions, primarily initiated by photochemically produced radicals, determine the compound's atmospheric lifetime and its contribution to regional air quality.
The gas-phase reaction with hydroxyl (OH) radicals is a primary degradation pathway for this compound in the atmosphere. copernicus.org The kinetics of this reaction have been studied, revealing a complex temperature dependence. caprysses.fr
| Parameter | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Rate Constant Expression (k₂) | 3.00 × 10⁻¹³ (T/298)²⁵⁰ exp(205/T) cm³ molecule⁻¹ s⁻¹ | 263–500 | caprysses.frresearchgate.net |
| Rate Constant at 298 K | ~7.3 x 10⁻¹³ cm³/molecule-sec | 298 | nih.gov |
| Propanal Yield (α-abstraction) | 0.22 ± 0.04 | 300 | caprysses.frresearchgate.net |
Besides hydroxyl radicals, this compound can also react with other atmospheric oxidants, most notably the nitrate radical (NO₃). escholarship.org The nitrate radical is a significant oxidant during the nighttime when photolysis, which rapidly destroys it, ceases. nih.govcopernicus.org
Reactions between alkyl nitrates and NO₃ are an important aspect of nighttime atmospheric chemistry, influencing the regional budgets of reactive nitrogen, ozone, and the formation of secondary organic aerosols. escholarship.orgnih.gov The reaction of NO₃ with saturated compounds like this compound typically proceeds via hydrogen abstraction, similar to the OH radical reaction. copernicus.org This leads to the formation of an alkyl radical and nitric acid (HNO₃). The resulting alkyl radical can then react further, contributing to complex chemical transformations in the nocturnal boundary layer. While specific kinetic data for the this compound reaction with NO₃ is less abundant in the provided literature compared to the OH reaction, the general reactivity patterns of alkyl nitrates suggest this is a relevant, albeit slower, degradation pathway compared to daytime photolysis and OH oxidation. escholarship.org
Stability and Sensitivity in Relation to Decomposition Pathways
The stability of this compound is a critical factor, particularly concerning its handling and use as a propellant. Its sensitivity to shock and its reactivity with various chemical agents are directly linked to its decomposition mechanisms.
This compound is known to be a shock-sensitive material, capable of detonation or explosive decomposition if subjected to a strong initiating source or heated under confinement. noaa.govchemicalbook.comilo.org This sensitivity is a key characteristic of its hazardous profile. noaa.gov
Research has shown that the primary initial step in the thermal decomposition, which is relevant to shock initiation, is the fission of the O-NO₂ bond. researchgate.net This homolytic cleavage produces an alkoxy radical (CH₃CH₂CH₂O•) and nitrogen dioxide (NO₂). researchgate.net Studies using shock tubes have investigated the pyrolysis of related compounds, providing insight into the high-temperature decomposition kinetics that govern shock sensitivity. osti.govresearchgate.netresearchgate.netstossrohr.net For instance, studies on isopropyl nitrate, a structural isomer, have detailed the decomposition process behind incident shock waves. stossrohr.net
Importantly, the shock sensitivity of this compound can be significantly reduced. The addition of 1-2% of certain desensitizing agents, such as propane (B168953), butane, chloroform, or diethyl ether, effectively removes its sensitivity to shock. nih.govchemicalbook.comechemi.com This desensitization is crucial for its practical application and safer handling. echemi.com
| Agent | Concentration for Desensitization | Reference |
|---|---|---|
| Propane | 1-2% | nih.govchemicalbook.comechemi.com |
| Butane | 1-2% | nih.govchemicalbook.comechemi.com |
| Chloroform | 1-2% | nih.govchemicalbook.comechemi.com |
| Diethyl ether | 1-2% | nih.govechemi.com |
| Dimethyl ether | 1-2% | echemi.com |
As a strong oxidizing agent, this compound reacts vigorously with reducing agents. noaa.govchemicalbook.comilo.org Mixing with materials like hydrides, sulfides, and nitrides can lead to reactions that may culminate in a detonation. noaa.govchemicalbook.com Therefore, contact with reducing and combustible substances must be avoided. ilo.org
The hydrolysis of this compound under acidic and basic conditions is another important aspect of its reactivity. Computational studies have investigated the mechanisms for the reactions of simple alkyl nitrates with water (neutral hydrolysis), hydronium ions (acidic hydrolysis), and hydroxyl ions (basic hydrolysis). helsinki.fiacs.orgresearchgate.net These studies indicate that basic hydrolysis, the reaction with OH⁻, is the most kinetically and thermodynamically favorable pathway. acs.org While this compound is not expected to hydrolyze readily under neutral environmental conditions, hydrolysis can be more significant under alkaline conditions. echemi.com For example, the related compound nitroglycerin has a hydrolysis half-life of about 10 years under neutral conditions but only 37 days at pH 9. echemi.com this compound is also known to be incompatible with strong acids and strong bases. lgcstandards.comontosight.ai
Spectroscopic Characterization and Conformational Analysis of N Propyl Nitrate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are pivotal in elucidating the intricate structural details of n-propyl nitrate (B79036). Microwave and vibrational spectroscopy, in particular, have been instrumental in characterizing its rotational and conformational states.
Microwave spectroscopy has been a powerful tool for the detailed structural analysis of n-propyl nitrate. The rotational spectrum of this compound was measured in the frequency range of 6 to 18 GHz. researchgate.netillinois.eduresearchgate.net These high-resolution measurements have enabled the identification and characterization of different conformational isomers of the molecule.
Initial studies utilized a Balle-Flygare Fourier transform microwave jet/cavity spectrometer, which led to the identification of the lower-energy anti-gauche (AG) conformer. researchgate.netresearchgate.net To search for other conformers, a broadband chirped-pulse jet spectrometer was employed, which successfully identified transitions belonging to the anti-anti (AA) conformer. researchgate.netillinois.edu For improved resolution and signal-to-noise ratio, the parent, ¹³C, and ¹⁵N isotopologue transitions for the AA conformer were subsequently re-examined using the cavity instrument. researchgate.netillinois.edu
The analysis of the rotational spectra provides precise rotational constants, centrifugal distortion constants, and, in the case of the ¹⁴N nucleus, nuclear electric quadrupole coupling constants. illinois.eduosti.gov These experimentally determined parameters are then compared with theoretical values obtained from quantum chemical calculations to confirm the assigned structures. osti.govosti.gov
Table 1: Spectroscopic Methods for this compound Analysis
| Spectroscopic Technique | Information Obtained | Reference |
|---|---|---|
| Microwave Spectroscopy | Rotational constants, centrifugal distortion constants, nuclear quadrupole coupling constants, identification of conformers. | illinois.eduosti.gov |
| Vibrational Spectroscopy (Infrared and Raman) | Vibrational frequencies, identification of functional groups, determination of conformational states. | researchgate.netkpfu.ru |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, spin-spin couplings, confirmation of molecular structure. | aip.orgacs.org |
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable insights into the conformational states of this compound. researchgate.netkpfu.ru By calculating the vibrational spectra for the most energetically favorable conformers and comparing them with experimental spectra, researchers can identify the spectral features associated with each conformational state. researchgate.netkpfu.ru
Early studies of the infrared absorption of this compound, along with other simple organic nitrates, identified absorption bands attributed to the carbon-hydrogen linkages. aps.org More recent work has focused on the comparative analysis of calculated and experimental spectra to establish the spectral signatures of different conformers and the effects of intramolecular interactions, such as the formation of intramolecular hydrogen bonds. researchgate.netkpfu.ru These studies have been crucial in understanding the conformational landscape of the molecule.
Conformational Isomerism and Energetic Landscapes
This compound exhibits conformational isomerism due to rotation around its single bonds. The relative energies of these conformers and the barriers to their interconversion define the molecule's energetic landscape.
Theoretical calculations have identified five energetically favorable conformers of this compound, often denoted by the torsional angles around the C-C and C-O bonds (e.g., Trans-Gauche, Trans-Trans). researchgate.netkpfu.ru Experimental studies using microwave spectroscopy have confirmed the existence of at least two of these conformers in the gas phase: the anti-gauche (AG) and anti-anti (AA) forms. researchgate.netillinois.edu
The 'anti' and 'gauche' descriptors refer to the dihedral angles of the O-C-C-C backbone. The AA conformer has both the NOCC and OCCC dihedral angles at approximately 180°, while the AG conformer has one anti and one gauche (approximately 60°) torsion. researchgate.net The AG conformer was found to be the lower-energy form. researchgate.netresearchgate.net
Table 2: Identified Conformers of this compound
| Conformer | Dihedral Angles (NOCC, OCCC) | Relative Energy | Experimental Evidence | Reference |
|---|---|---|---|---|
| Anti-Gauche (AG) | ~180°, ~90° | Lower | Microwave Spectroscopy | researchgate.netresearchgate.net |
| Anti-Anti (AA) | ~180°, ~180° | Higher | Microwave Spectroscopy | researchgate.netillinois.edu |
| Trans-Gauche (TG) | - | Favorable | Theoretical Calculation | researchgate.netkpfu.ru |
| Trans-Trans (TT) | - | Favorable | Theoretical Calculation | researchgate.netkpfu.ru |
| Gauche-Trans (GT) | - | Favorable | Theoretical Calculation | researchgate.netkpfu.ru |
| Gauche-Gauche (GG) | - | Favorable | Theoretical Calculation | researchgate.netkpfu.ru |
| G'G | - | Favorable | Theoretical Calculation | researchgate.netkpfu.ru |
The relative stability of the different conformers of this compound is governed by a delicate balance of intramolecular interactions. These include steric repulsion between bulky groups and weaker, attractive forces.
Studies have established the spectral effects of the formation of intramolecular hydrogen bonds, which can influence the conformational state. researchgate.netkpfu.ru Furthermore, the analysis of related molecules suggests that dispersion forces and electrostatic interactions, such as π-hole interactions involving the nitro group, can play a role in stabilizing certain conformations. rsc.orgnih.gov For instance, the positive electrostatic potential on the nitrogen atom of the nitro group can interact favorably with electron-rich regions within the same molecule. rsc.org
Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation
While microwave and vibrational spectroscopy provide detailed information about the gas-phase structure and conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of molecules in the liquid or solution phase. aip.orgacs.org
Computational Chemistry and Theoretical Modeling of N Propyl Nitrate
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the distribution of electrons within a molecule and the nature of the chemical bonds.
Density Functional Theory (DFT) has become a primary tool for studying alkyl nitrates due to its favorable balance of computational cost and accuracy. arxiv.orgnih.gov Calculations using DFT, particularly with hybrid functionals like B3LYP combined with basis sets such as 6-31G(d), have been successfully used to investigate the molecular structure and conformational landscape of n-propyl nitrate (B79036). sci-hub.sekpfu.ru
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangements of atoms, known as conformers. For n-propyl nitrate, scanning the potential energy surface by varying the dihedral angles around the C-C and C-O bonds has identified five key low-energy conformers: TG, TT, GT, GG, and G'G, with the TG-form being the most energetically favorable. sci-hub.se
Once the optimized geometries are found, DFT can be used to calculate the harmonic vibrational frequencies. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. A comparative analysis between the calculated and experimental spectra allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and twisting of different functional groups. sci-hub.se Studies have shown that the vibrational frequencies of this compound, particularly the stretching vibrations, exhibit conformational sensitivity. sci-hub.se For example, the frequencies of ν C-C and ν C-O are sensitive to the internal rotation around the C-C bond. sci-hub.se The asymmetric and symmetric stretching vibrations of the N=O bonds, however, show less sensitivity to the conformational state. sci-hub.se
| Vibrational Mode | Assignment | TG-form | TT-form | GT-form |
|---|---|---|---|---|
| νas N=O | Asymmetric N=O Stretch | ~1650-1800 | ~1650-1800 | ~1650-1800 |
| νs N=O | Symmetric N=O Stretch | ~1335 | ~1330 | ~1332 |
| ν C-O | C-O Stretch | - | Higher by ~40 | Higher by ~40 |
| ν C2-C3 | C-C Stretch | - | Higher by ~80 | Higher by ~80 |
| ν C1-C2 | C-C Stretch | - | Lower by ~90 | Lower by ~90 |
While DFT is highly effective for geometry and frequencies, ab initio methods are often preferred for achieving higher accuracy in energy calculations, albeit at a greater computational expense. utah.edu Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, including approaches like quadratic configuration interaction with single and double substitutions (QCISD) and corrections for triple substitutions (QCISD(T)), provide a more rigorous treatment of electron correlation. utah.edu
For molecules of the size of this compound, a common and cost-effective strategy involves using a hybrid approach. The molecular geometry is first optimized using a less computationally demanding method like DFT. Subsequently, a single-point energy calculation is performed on this optimized geometry using a high-level ab initio method. utah.edu This approach can yield reaction energetics, such as bond dissociation energies, that are very close to the results obtained from a full geometry optimization at the high ab initio level, but with a significant reduction in computational time. utah.edu These high-level calculations are critical for accurately determining reaction barriers and enthalpies, which are essential parameters for kinetic modeling.
Reaction Rate Theory Applications (e.g., RRKM Theory)
Theoretical kinetics provides a framework for understanding and predicting the rates of chemical reactions. For the unimolecular decomposition of molecules like this compound, statistical theories are particularly valuable.
The thermal decomposition of this compound is a unimolecular reaction that exhibits pressure dependence. The initial and rate-determining step is the simple fission of the O–NO2 bond to produce a propoxy radical and nitrogen dioxide. dtic.milcaprysses.fr
C₃H₇ONO₂ → C₃H₇O• + NO₂
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is the standard model used to predict the rate constants of such reactions over a wide range of temperatures and pressures. dtic.mil RRKM theory treats the reacting molecule as a collection of coupled harmonic oscillators, and the rate of reaction depends on the molecule's internal energy. At low pressures, the rate is limited by the frequency of collisions that activate the molecule to a sufficient energy for reaction. At high pressures, the rate becomes independent of pressure as the collisional activation rate is fast enough to maintain a thermal distribution of energized molecules. The transition between these two regimes is known as the "fall-off" region. caprysses.fr
RRKM analysis has been applied to this compound decomposition, using experimental data from very low-pressure pyrolysis (VLPP) studies to derive the high-pressure limit rate expression. dtic.milcaprysses.fr The theory allows for the calculation of the unimolecular rate constant, k, as a function of both temperature (T) and pressure ([M]), providing critical input for combustion and atmospheric chemistry models. dtic.mil
| Parameter | Value |
|---|---|
| Rate Expression (k∞) | 3.16 × 1016 exp(-20118/T) s-1 |
| Temperature Range (K) | 580 - 800 |
Thermochemical Property Calculations
The accurate determination of thermochemical properties is fundamental to chemical thermodynamics and kinetics. Computational methods provide a reliable route to these properties, especially for reactive or difficult-to-handle species.
Thermochemical properties such as the standard enthalpy of formation (ΔfH°₂₉₈), standard entropy (S°), and heat capacity (Cp) can be calculated computationally. The process typically begins with a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) to obtain the optimized molecular geometry and vibrational frequencies. researchgate.net
The vibrational frequencies are used within the framework of statistical mechanics, using the rigid rotor and harmonic oscillator approximations, to compute the thermal contributions to enthalpy, entropy, and heat capacity. helsinki.fi
To obtain a highly accurate enthalpy of formation, isodesmic reaction schemes are often employed. researchgate.net In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule (this compound) can be derived with a high degree of accuracy, as this method benefits from the cancellation of systematic errors in the quantum chemical calculations. researchgate.net
Potential Energy Surface Analysis for Reaction Pathways of this compound
The thermal decomposition of this compound is a complex process involving multiple reaction pathways. Computational chemistry, particularly through the analysis of the potential energy surface (PES), provides a theoretical framework for understanding the energetics and mechanisms of these reactions. A PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. By mapping this surface, stationary points such as minima (reactants, intermediates, and products) and saddle points (transition states) can be identified, offering insights into the most probable reaction pathways.
For this compound, the primary decomposition pathway, as supported by experimental studies, is the homolytic cleavage of the O-NO2 bond. caprysses.fr This unimolecular dissociation is the rate-determining step in the thermal decomposition process. Computational studies on similar, smaller alkyl nitrates, such as methyl nitrate, have utilized density functional theory (DFT) to investigate their decomposition pathways. dtic.mil These studies provide a basis for understanding the analogous reactions in this compound.
The initial and most significant reaction pathway on the potential energy surface of this compound's thermal decomposition is the simple fission of the O–NO2 bond:
CH3CH2CH2O–NO2 → CH3CH2CH2O• + •NO2 caprysses.fr
This reaction involves the stretching and eventual breaking of the oxygen-nitrogen bond, leading to the formation of a n-propoxy radical and a nitrogen dioxide molecule. Computational analysis of this type of bond cleavage in alkyl nitrates typically reveals a potential energy surface with a significant energy barrier corresponding to the bond dissociation energy. For this compound, experimental data suggests an activation energy for this process to be approximately 39.1 ± 1.2 kcal/mol. caprysses.fr A theoretical PES analysis would locate the transition state for this reaction, which would be characterized by an elongated O-N bond distance.
Following the initial cleavage, the highly reactive n-propoxy radical can undergo several subsequent reactions, each with its own distinct pathway on the potential energy surface. The two primary secondary reaction pathways for the n-propoxy radical are β-scission and isomerization.
Atmospheric Chemistry and Environmental Fate of N Propyl Nitrate
Atmospheric Formation Pathways and Sources
N-propyl nitrate (B79036) is formed in the atmosphere primarily through the chemical reactions of other pollutants. Its former use as a rocket fuel also contributed to its direct release into the environment. nih.govechemi.com
Alkyl Peroxy Radical Reactions with Nitric Oxide
The principal atmospheric formation pathway for n-propyl nitrate involves the reaction of the n-propyl peroxy radical (CH₃CH₂CH₂O₂) with nitric oxide (NO). nih.govmit.edu This reaction is a key step in the atmospheric oxidation of propane (B168953) and other volatile organic compounds (VOCs). The n-propyl peroxy radical is generated from the reaction of propane with the hydroxyl radical (OH). echemi.com The subsequent reaction with NO can proceed via two channels: one leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂), and a minor channel that forms this compound (RONO₂). mit.eduresearchgate.net The branching ratio, which is the fraction of reactions that produce the nitrate, is influenced by factors such as temperature and pressure, with lower temperatures favoring nitrate formation. d-nb.info
The general scheme for this formation pathway can be summarized as follows:
Initiation: Propane (C₃H₈) reacts with a hydroxyl radical (OH).
Peroxy Radical Formation: The resulting propyl radical reacts with molecular oxygen (O₂) to form the n-propyl peroxy radical.
This compound Formation: The n-propyl peroxy radical reacts with nitric oxide (NO) to yield this compound. mit.edu
Photochemical Production Rates and Mechanisms
Photochemical processes play a significant role in the production of this compound, particularly in marine environments. In surface seawater, the photolysis of dissolved organic matter (DOM) and nitrite (B80452) can produce alkyl peroxy radicals (ROO·) and nitric oxide (NO), respectively. researchgate.netescholarship.org The subsequent reaction between these radicals leads to the formation of various alkyl nitrates, including this compound. researchgate.netresearchgate.net
Shipboard incubation experiments in the tropical Pacific have demonstrated the photochemical production of C1-C3 alkyl nitrates, with observed production rates for this compound being a fraction of that for methyl and ethyl nitrates. researchgate.net The production rates are dependent on the initial concentration of nitrite, which acts as the source for NO radicals. researchgate.netresearchgate.net The observed production ratios of different alkyl nitrates are believed to reflect the speciation of peroxy radicals in seawater and the yield of the ROO· + NO reaction. researchgate.net The quantum yields for the production of nitrogen dioxide (NO₂) from the photolysis of gaseous this compound at tropospherically relevant wavelengths are near unity, indicating an efficient process. acs.org
Atmospheric Distribution and Transport Modeling
The distribution of this compound in the atmosphere is influenced by its sources, chemical lifetime, and meteorological transport processes.
Global Chemical Transport Models (e.g., GEOS-Chem)
Global chemical transport models, such as GEOS-Chem, are essential tools for simulating the atmospheric distribution and impact of this compound. nasa.govuow.edu.aunoaa.gov These models incorporate detailed chemical mechanisms for oxidant-aerosol chemistry in the troposphere and stratosphere. copernicus.orgnih.gov By implementing simulations of atmospheric methyl, ethyl, and propyl nitrate chemistry, researchers can reproduce the spatial and seasonal variability observed in airborne measurements. nasa.govuow.edu.aunoaa.gov Updates to the chemical kinetics and reaction mechanisms within these models, based on the latest laboratory data, are crucial for improving the accuracy of simulations for species like this compound. copernicus.orgnih.gov For instance, recent updates to the GEOS-Chem model have refined the understanding of propane oxidation and its impact on the tropospheric burden of this compound. copernicus.orgnih.gov
Spatial and Seasonal Variability of this compound Concentrations
Observations have shown that this compound concentrations exhibit significant spatial and seasonal variability. It is often enhanced in continental boundary layers due to proximity to precursor emission sources. nasa.govresearchgate.net For example, measurements in rural Ontario, Canada, and Germany have detected this compound at concentrations of several parts per trillion. echemi.com In remote marine environments, such as over the Pacific Ocean, concentrations are generally lower. echemi.comscispace.com
The seasonal cycle of this compound is influenced by variations in precursor emissions, photochemical activity, and transport patterns. nasa.govuow.edu.au Modeling studies with GEOS-Chem have been able to capture this seasonal variability, showing maxima over regions like the tropical Pacific and the Southern Ocean for related alkyl nitrates. nasa.govuow.edu.aunoaa.gov
Atmospheric Lifetime and Long-Range Transport Capabilities
The atmospheric lifetime of this compound is a critical factor determining its potential for long-range transport. Its lifetime is primarily controlled by two degradation processes: photolysis (breakdown by sunlight) and reaction with hydroxyl radicals (OH). nih.govechemi.com The half-life for the reaction with OH radicals is estimated to be about 22 days. nih.govechemi.com Direct photolysis is also expected, with half-lives ranging from 8 to 40 days. nih.gov
A study using the GEOS-Chem model estimated the atmospheric lifetime of propyl nitrate to be approximately 8 days. nasa.govuow.edu.auresearchgate.net This relatively short lifetime, compared to methyl nitrate (26 days), limits its global impact and long-range transport capabilities. nasa.govuow.edu.au Despite this, alkyl nitrates can still be transported over significant distances, acting as a reservoir for nitrogen oxides (NOx) and influencing the chemistry of remote regions. core.ac.uk
Interactive Data Table: Atmospheric Properties of this compound
| Property | Value | Source(s) |
| Atmospheric Formation | Reaction of n-propyl peroxy radical with nitric oxide | nih.gov, mit.edu |
| Primary Precursor | Propane | echemi.com |
| Vapor Pressure (25 °C) | 23.5 mm Hg | nih.gov, echemi.com |
| Atmospheric State | Exists solely as a vapor | nih.gov, echemi.com |
| OH Reaction Half-Life | ~22 days | nih.gov, echemi.com |
| Photolysis Half-Life | 8 - 40 days | nih.gov |
| GEOS-Chem Modeled Lifetime | ~8 days | nasa.gov, uow.edu.au, researchgate.net |
| Global Impact (Propyl Nitrate) | 6 Gg N | nasa.gov, researchgate.net |
Interactions with Reactive Nitrogen Species (NOx, NOy)
This compound is a component of the broader class of atmospheric trace gases known as alkyl nitrates (RONO₂). These compounds play a significant role in the chemistry of the troposphere, particularly in the cycling of reactive nitrogen species. Reactive nitrogen, often denoted as NOy, includes nitrogen oxides (NOx ≡ NO + NO₂) and their oxidation products, such as nitric acid (HNO₃), peroxyacetyl nitrates (PANs), and alkyl nitrates. noaa.govnilu.no The interactions of this compound with these species are crucial for understanding regional air quality and global atmospheric composition.
Role as a Reservoir for Nitrogen Oxides
Alkyl nitrates, including this compound, function as important reservoirs for nitrogen oxides (NOx) in the troposphere. nasa.govuow.edu.aunoaa.govresearchgate.net They are formed from the atmospheric photooxidation of hydrocarbons in the presence of NOx. noaa.gov This process effectively sequesters NOx into a more stable form, allowing for the long-range transport of reactive nitrogen far from its original source regions. noaa.govcore.ac.uk
The global impact of propyl nitrate as a NOx reservoir is somewhat limited by its relatively short atmospheric lifetime compared to other short-chain alkyl nitrates. nasa.govuow.edu.aunoaa.gov A global chemical transport model (GEOS-Chem) estimated the lifetime of propyl nitrate to be about 8 days, which is shorter than that of methyl nitrate (26 days) and ethyl nitrate (14 days). nasa.govuow.edu.au This shorter lifetime means that while propyl nitrate is enhanced in continental boundary layers, its capacity for long-range transport is less than that of methyl nitrate. nasa.govuow.edu.au
Despite this, the formation of this compound represents a temporary sink for NOx, which can later be released back into the atmosphere through photolysis or reaction with hydroxyl radicals (OH), influencing the NOx budget in remote areas. noaa.gov This reservoir effect is particularly important over marine environments where primary NOx emissions are scarce. nasa.govuow.edu.au The degradation of these transported alkyl nitrates can serve as a dominant source of NOx in such remote regions. noaa.gov Projections suggest that future growth in NOx emissions could enhance the importance of alkyl nitrates, including this compound, as a NOx reservoir. nasa.govuow.edu.aunoaa.gov
| Compound | Global Burden (Gg N) | Atmospheric Lifetime (days) |
|---|---|---|
| Methyl Nitrate | 17 | 26 |
| Ethyl Nitrate | 4 | 14 |
| Propyl Nitrate | 6 | 8 |
Impact on Tropospheric Ozone Cycling
The role of this compound as a NOx reservoir directly influences the cycling of tropospheric ozone (O₃), a major air pollutant and greenhouse gas. researchgate.netuci.eduresearchgate.net Ozone is produced in the troposphere through photochemical reactions involving NOx and volatile organic compounds (VOCs). noaa.gov By transporting NOx to remote regions, this compound and other alkyl nitrates provide the necessary ingredients for ozone formation in areas that would otherwise have very low ozone production potential. nilu.noescholarship.org
The degradation of alkyl nitrates releases NOx, which then participates in catalytic cycles that produce ozone. noaa.govescholarship.org The photochemical formation of alkyl nitrates occurs through the same chemical pathways that lead to ozone production. core.ac.uk Therefore, the presence and concentration of these nitrates are closely linked to the efficiency of ozone production. core.ac.uk Measurements in various atmospheric environments have confirmed that alkyl nitrates can constitute a significant fraction of total reactive nitrogen (NOy), underscoring their importance in ozone regulation. nilu.nouci.eduescholarship.org In remote marine areas, where oceanic sources of alkyl nitrates are significant, these compounds can be a major contributor to the local reactive nitrogen budget and thus play a key role in regulating ozone levels. nilu.noresearchgate.net
Oceanic Sources and Sinks of this compound
The oceans have been identified as a significant natural source of low-molecular-weight alkyl nitrates, including this compound, to the marine atmosphere. nilu.noescholarship.orgresearchgate.net This oceanic source is crucial for explaining the observed concentrations of these compounds in remote marine air, where terrestrial and anthropogenic influences are minimal. nilu.no
Air-Sea Flux and Saturation Anomaly Measurements
Studies in the tropical Pacific and Atlantic Oceans have provided direct evidence of the oceanic emission of alkyl nitrates. uci.eduresearchgate.net Measurements of the saturation state of methyl, ethyl, and propyl nitrates in the tropical Pacific Ocean revealed that these compounds were consistently supersaturated in the surface water relative to the atmosphere. uci.eduresearchgate.net
Saturation anomalies, which indicate the direction and potential magnitude of the air-sea flux, were found to be as high as 2000% (a 20-fold supersaturation) for some alkyl nitrates. researchgate.netescholarship.org This high degree of supersaturation drives a uniform flux of these compounds out of the ocean and into the overlying atmosphere. researchgate.net Air-sea flux estimates based on these measurements suggest that emissions from the surface ocean are sufficient to account for the observed levels of alkyl nitrates in the marine boundary layer of the tropics. uci.eduresearchgate.net The data indicates that the ocean acts as a net source in these regions, with the sea-to-air flux being a major contributor to atmospheric alkyl nitrate levels. uci.edu
Depth Profiles and In Situ Production Mechanisms in Marine Environments
The first depth profile measurements for this compound, along with other short-chain alkyl nitrates, were conducted in the tropical Pacific Ocean. uci.eduescholarship.org These profiles provide insight into the production and loss processes within the water column.
Generally, alkyl nitrate concentrations, including this compound, were highest in the surface mixed layer and decreased with depth. uci.eduescholarship.org For example, in the warm pool waters of the tropical Pacific, this compound concentrations were in the range of 3–13 picomolar (pM) in the mixed layer and decreased below it. In subequatorial waters, this compound profiles were similar to those of ethyl nitrate, showing a decrease below the mixed layer at some stations. uci.edu
A key finding from these depth profile studies is that alkyl nitrates, including this compound, are consistently detectable at depths of several hundred meters. uci.eduescholarship.orgresearchgate.net Given the estimated chemical loss rates of these compounds in seawater, their presence in deep water implies that they must be produced in situ. uci.eduescholarship.orgresearchgate.net Transport from the surface is insufficient to explain the concentrations observed at these depths. researchgate.net
The primary proposed mechanism for in situ production is photochemical, involving the reaction of alkyl peroxy radicals (ROO•) with nitric oxide (NO). researchgate.netescholarship.org Laboratory experiments have shown that this reaction pathway is viable in the aqueous phase and that production rates increase with the availability of nitrite (a source of NO). escholarship.orgescholarship.org However, this photochemical process cannot account for the presence of alkyl nitrates in the dark, deep ocean. researchgate.net Possible mechanisms for this deep-water production include free-radical processes initiated by cosmic rays, or enzymatically mediated reactions involving bacteria. uci.eduescholarship.orgresearchgate.net
| Water Mass Type | Region | Concentration Range in Mixed Layer (pM) | General Trend with Depth |
|---|---|---|---|
| Warm Pool | 3.3–11.2°N | 3–13 | Decreased below the mixed layer |
| Equatorial | 0–2.8°N | ~5–20 | Decreased below the mixed layer |
| Subequatorial | 2.8–8.4°N | Variable, similar profile to ethyl nitrate | Decreased below the mixed layer at some stations |
| Gyre | 9.3–18.1°N | Low in surface, increased with depth to ~200m | Increased with depth to ~200m |
Biologically Productive Regions as Potential Sources
The spatial distribution of this compound and other alkyl nitrates in the ocean strongly suggests a link to biological productivity. uci.eduescholarship.orgresearchgate.net The highest concentrations are often observed in biologically productive regions, such as the equatorial Pacific. uci.eduescholarship.org Depth profiles of alkyl nitrates in upwelling regions of the North Atlantic have been shown to correlate with chlorophyll (B73375), further suggesting a biological source. researchgate.net
While a direct link has been suggested, the data does not allow for a clear distinction between direct biological emissions and photochemical production as the primary mechanism. uci.eduescholarship.orgresearchgate.net It is possible that biologically productive regions are strong sources because they have higher concentrations of the necessary precursors for photochemical reactions, such as dissolved organic matter and nitrite. uci.eduresearchgate.net For instance, a relationship has been noted where alkyl nitrate-enriched waters also have elevated chlorophyll, which is attributed to a covariation between chlorophyll and the availability of nitrite, rather than direct production by phytoplankton. researchgate.net Nevertheless, the consistent association with these productive zones points to the marine biosphere playing a crucial, if indirect, role in the oceanic production of this compound. uci.eduescholarship.org
Environmental Degradation Pathways
The environmental persistence and transformation of this compound are governed by several key degradation pathways. These processes determine the compound's fate and distribution across different environmental compartments, including water, soil, and air. The primary routes of degradation involve physical processes such as volatilization and, to a lesser extent, potential biological degradation.
Volatilization from Environmental Compartments (Water, Soil)
Volatilization is a significant process in the environmental fate of this compound, largely dictated by its physicochemical properties, such as its Henry's Law constant and vapor pressure. echemi.com
From Water: this compound is expected to volatilize rapidly from water surfaces. echemi.com This is indicated by its Henry's Law constant of 1.27 x 10⁻³ atm-m³/mol. echemi.com Based on this value, the estimated volatilization half-life from a model river (1 meter deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec) is approximately 2 hours. echemi.com For a model lake under similar conditions, the half-life is estimated to be about 4 days. echemi.com
From Soil: The compound's behavior in soil is influenced by its mobility and tendency to move into the atmosphere. An estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 40 suggests that this compound has very high mobility in soil. echemi.comnih.gov This high mobility, combined with its volatility, indicates that volatilization from moist soil surfaces is an important fate process. echemi.comnih.gov Furthermore, the potential for volatilization from dry soil surfaces exists, which can be inferred from its vapor pressure of 23.5 mm Hg at 25°C. echemi.com
Physicochemical Properties Influencing Volatilization
| Property | Value | Implication for Volatilization |
|---|---|---|
| Henry's Law Constant | 1.27 x 10⁻³ atm-m³/mol echemi.com | Indicates rapid volatilization from water surfaces. echemi.com |
| Vapor Pressure | 23.5 mm Hg at 25°C echemi.com | Suggests potential for volatilization from dry soil. echemi.com |
| Soil Partition Coefficient (Koc) | 40 (estimated) echemi.comnih.gov | Indicates very high soil mobility, facilitating movement to the soil surface for volatilization. echemi.comnih.gov |
| Water Solubility | 3,290 mg/L echemi.com | Moderate solubility allows for presence in water, from which it can volatilize. |
Biodegradation Potential and Mechanisms in Environmental Systems
The role of biodegradation in the environmental fate of this compound is not well-documented. Research has not yet provided direct evidence or specific pathways for its microbial degradation. echemi.comnih.gov
However, the potential for biodegradation of alkyl nitrates may be inferred from the behavior of similar compounds. echemi.comnih.gov For example, studies on nitroglycerin (1,2,3-propanetriol trinitrate) suggest that alkyl nitrates can undergo biodegradation in both soil and water, particularly under acclimated conditions where microbial populations have adapted to the presence of the compound. echemi.comnih.gov While this suggests a possibility for this compound, the specific microbial species, enzymatic pathways, and degradation rates remain subjects for further research. solubilityofthings.com The environmental fate of this compound requires more investigation to fully understand its degradation mechanisms. solubilityofthings.com
Advanced Analytical Methodologies for N Propyl Nitrate Detection and Quantification
Gas Chromatography-Based Methods
Gas chromatography (GC) serves as a foundational technique for the separation and analysis of volatile compounds like n-propyl nitrate (B79036). Its coupling with various detectors allows for tailored analytical approaches depending on the specific requirements of the analysis.
Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust method for the determination of n-propyl nitrate in air samples. nih.govosha.gov This technique involves the collection of air samples, often on a sorbent material like charcoal, followed by solvent extraction and injection into the GC system. osha.gov The GC column separates this compound from other volatile organic compounds (VOCs) present in the air matrix. scioninstruments.com As the separated components exit the column, they are introduced into a hydrogen-air flame, where the combustion of organic compounds produces ions. scioninstruments.com The resulting electrical current is measured and is proportional to the amount of the analyte present. scioninstruments.com
The U.S. Occupational Safety and Health Administration (OSHA) lists a method (OSHA 7) for organic vapors that utilizes GC-FID for the analysis of this compound in air. nih.gov Similarly, the National Institute for Occupational Safety and Health (NIOSH) has established a method (NIOSH S227) using GC-FID with a specified detection range of 50-209 mg/m³. nih.gov The versatility of GC-FID is further demonstrated by its use in various atmospheric monitoring studies, where it has been employed to quantify a range of C1-C5 alkyl nitrates, including this compound. aaqr.org
Table 1: GC-FID Methods for this compound Analysis in Air
| Method/Study | Matrix | Sample Preparation | Detection Level/Range |
| OSHA 7 | Air | Gas chromatography with flame ionization detector | Not provided nih.gov |
| NIOSH S227 | Air | Gas chromatography with flame ionization detector | 50-209 mg/m³ nih.gov |
| Atmospheric VOC Analysis | Air | Cryogenic trapping | RSD: 8-25% for alkyl nitrates aaqr.org |
RSD: Relative Standard Deviation
For highly sensitive and selective detection of nitrogen-containing compounds in the atmosphere, gas chromatography coupled with a chemiluminescence detector is a powerful tool. This method offers enhanced specificity for compounds like this compound, particularly in complex atmospheric samples. One approach involves the thermal decomposition of the nitrate to nitric oxide (NO), which then reacts with ozone (O₃) in the detector. This reaction produces excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. The intensity of this light is directly proportional to the concentration of the nitrogen-containing compound. psu.edu
Research has explored the direct chemiluminescent emission from the decomposition of nitrate esters, including this compound, as a basis for detection. psu.edu Another advanced technique, two-dimensional gas chromatography (GC×GC) coupled with nitrogen chemiluminescence detection (NCD), has been utilized for the comprehensive analysis of organic nitrogen compounds in atmospheric aerosols, showcasing the potential for detailed characterization of complex mixtures. whiterose.ac.uk Furthermore, methods have been developed for the simultaneous determination of various nitrogen species, where this compound can be converted to nitric oxide and subsequently detected via its chemiluminescent reaction. dntb.gov.ua
Table 2: GC-Chemiluminescence Based Methods for Nitrogen Compounds
| Method | Analyte(s) | Principle | Application |
| GC-Thermal Decomposition/Chemiluminescence | Nitrate Esters (e.g., this compound) | Thermal decomposition to NO, reaction with O₃ | Explosives detection psu.edu |
| GC×GC-NCD | Organic Nitrogen Compounds | Two-dimensional separation with nitrogen-specific detection | Atmospheric aerosol analysis whiterose.ac.uk |
| GC-Luminol Chemiluminescence | Nitrogen Dioxide, Peroxyacetyl Nitrate | Separation followed by reaction with luminol | Atmospheric monitoring researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the identification and quantification of chemical compounds. When coupled with various ionization techniques and analyzers, it provides powerful tools for this compound analysis in diverse research applications.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a state-of-the-art technique for the real-time, online monitoring of volatile organic compounds (VOCs) in the air without the need for sample preparation. wikipedia.org In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize target molecules through proton transfer reactions. wikipedia.org This soft ionization method minimizes fragmentation, which simplifies the resulting mass spectra. ionicon.com
Recent studies have demonstrated the capability of PTR-MS for the online detection of individual organic nitrates, including alkyl nitrates like this compound. researchgate.net By optimizing the instrument parameters, such as the electric field to number density ratio (E/N), the fragmentation of the molecular ion can be controlled. researchgate.net For this compound (AlkC3), the molecular ion can be observed at m/z 106. researchgate.net The technique has been shown to have detection limits in the parts-per-trillion (ppt) range, making it highly suitable for atmospheric research. copernicus.orgionicon.com The use of high-resolution PTR-Time-of-Flight-MS (PTR-TOF-MS) further enhances the capability to accurately identify and quantify compounds in complex mixtures. copernicus.org
Table 3: PTR-MS Parameters for this compound (AlkC3) Detection
| Ionization Mode | Key Ion(s) | E/N Ratio (Td) | Detection Limit | Reference |
| H₃O⁺ | m/z 106 (molecular ion) | 78 | ppt range | researchgate.net |
| NO⁺ | m/z 135 (adduct) | 34 | Hundreds of ppt | researchgate.net |
Td: Townsend, a unit of the reduced electric field (E/N)
Quadrupole mass spectrometers (QMS) are frequently employed as detectors in low-pressure flow reactor studies to investigate the kinetics and products of chemical reactions. In the context of this compound, QMS has been instrumental in studying its thermal decomposition and reactions with other atmospheric species. researchgate.netresearchgate.netcaprysses.fr
In these experiments, this compound is introduced into a flow reactor, and the concentrations of reactants and products are monitored by the QMS as a function of reaction time, temperature, and pressure. caprysses.fr The mass spectrometer is typically used to detect the parent ion or specific fragment ions of this compound and other reaction products. For instance, in studies of this compound decomposition, the fragment peak at m/z = 76, corresponding to CH₂ONO₂⁺, has been used for its detection. caprysses.fr These studies provide crucial data for understanding the atmospheric chemistry and combustion properties of this compound.
Table 4: Quadrupole Mass Spectrometry in this compound Flow Reactor Studies
| Study Type | Key Parameters Monitored | Detected Species (m/z) | Research Focus |
| Thermal Decomposition | Temperature (473–659 K), Pressure (0.95–12.8 Torr) | This compound (m/z=76), NO₂, C₂H₅, CH₂O | Reaction kinetics and product formation researchgate.netcaprysses.fr |
| Reaction with OH radicals | Temperature (263–500 K), Pressure (1 Torr) | This compound, OH, Propanal | Reaction rate constants and product yields researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Trace Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis of non-volatile or thermally labile compounds. While GC is more common for a volatile compound like this compound, HPLC methods can be developed for its analysis, especially in liquid matrices or for trace-level quantification where derivatization might be employed.
A reverse-phase (RP) HPLC method for the analysis of this compound has been described. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comlmaleidykla.lt Detection is typically achieved using a UV detector. epa.gov HPLC methods are widely used for the analysis of other organic nitrates and related compounds, such as explosives, in various samples. ojp.goverdcinnovation.orgnih.gov For instance, EPA Method 8330B uses HPLC with UV detection for the trace analysis of explosives, including nitrate esters. epa.gov While not specifically targeting this compound in its primary analyte list, the principles of the method are applicable. The adaptability of HPLC allows for the optimization of separation conditions to achieve the desired resolution and sensitivity for specific analytical challenges. nih.gov
Table 5: HPLC Method Parameters for Nitrates and Related Compounds
| Method/Study | Column | Mobile Phase | Detector | Application |
| SIELC Method | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | General analysis of this compound sielc.com |
| EPA Method 8330B | C18 | Methanol (B129727)/Water or Acetonitrile/Water | UV | Trace analysis of explosives (nitrate esters) epa.gov |
| Explosives Analysis | C18 | Isopropanol/Water | UV | Separation of organic explosive compounds nih.gov |
| Nitrite (B80452)/Nitrate in Vegetables | - | 0.01 M octylammonium orthophosphate in 30% methanol (pH 7.0) | UV | Food analysis jfda-online.com |
Spectrophotometric and Electrochemical Approaches for Related Nitrate Species
The detection and quantification of nitrate (NO₃⁻), a key chemical species structurally related to this compound, is crucial across various scientific and industrial fields. While direct analysis of this compound has its own methodologies, the analytical techniques developed for the nitrate ion are highly relevant and provide a foundation for understanding the detection of related nitrate esters. These methods primarily fall into two categories: spectrophotometric and electrochemical approaches.
Spectrophotometric methods are widely employed due to their simplicity and accessibility. mdpi.commt.com These techniques are typically based on the measurement of light absorption by the nitrate ion itself or by a colored product formed from a chemical reaction involving nitrate. mt.com One of the most common approaches involves the reduction of nitrate to nitrite (NO₂⁻), which then reacts with specific reagents to produce a colored azo dye. mt.comscielo.br The intensity of the color, measured by a spectrophotometer, is proportional to the original nitrate concentration. mt.com
Electrochemical methods offer an alternative with high sensitivity and the potential for real-time monitoring. nih.gov These techniques measure changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving nitrate. nih.gov Common electrochemical methods include voltammetry, amperometry, and potentiometry. nih.govresearchgate.net The performance of these sensors often relies on the modification of electrode surfaces with catalysts, such as copper or various nanomaterials, to enhance the rate and selectivity of the nitrate reduction reaction. nih.govmdpi.com
Spectrophotometric Methods for Nitrate Quantification
Spectrophotometry offers several well-established methods for nitrate analysis. A direct method involves measuring the ultraviolet (UV) absorbance of nitrate at specific wavelengths, typically around 220 nm. edgeanalytical.comiwaponline.com To correct for interference from organic matter, a second measurement is often taken at a wavelength where nitrate does not absorb, such as 275 nm. iwaponline.com
More commonly, indirect colorimetric methods are used. The Griess reaction is a foundational technique where nitrate is first reduced to nitrite. mt.com This reduction can be achieved using materials like cadmium or zinc. researchgate.netuniroma2.it The resulting nitrite then undergoes a diazotization reaction with a primary aromatic amine (e.g., sulfanilamide) in an acidic medium, followed by coupling with another aromatic compound (e.g., N-(1-naphthyl)-ethylenediamine or methyl anthranilate) to form a stable, intensely colored azo dye. mt.comresearchgate.net The absorbance of this dye is then measured in the visible region of the spectrum, typically between 490 and 550 nm. scielo.brresearchgate.net Other reagents, such as chromotropic acid, can also react directly with nitrate in a strong acid medium to produce a colored complex. researchgate.net
Table 1: Spectrophotometric Analysis of Nitrate Species
| Method | Principle | Reagent(s) | Wavelength (nm) | Limit of Detection (LOD) | Linear Range |
|---|---|---|---|---|---|
| Direct UV | Direct absorption of UV light by nitrate. | None (acidification with HCl may be used) | 220 (measurement) & 275 (correction) | 0.05 mg/L | 0.05 - 2 mg/L |
| Griess Reaction | Reduction of nitrate to nitrite, followed by diazotization and coupling to form an azo dye. | Reductant (e.g., Cadmium, Zinc), Sulfanilamide, N-(1-naphthyl)-ethylenediamine | ~540 | - | - |
| Chromotropic Acid | Direct reaction with nitrate in strong acid to form a yellow complex. | Chromotropic acid, Sulfuric acid | 412 | 0.351 mg/L | 0.62 - 9.25 mg/L |
| Methyl Anthranilate | Reduction to nitrite, followed by diazotization with sulfanilic acid and coupling with methyl anthranilate. | Zn/NaCl, Sulfanilic acid, Methyl anthranilate | 493 | - | 0.2 - 8.0 µg/mL (for nitrite) |
| PPP Method | Complexation with 1,3-bis(4-amino-2-sulfophenyl)-5-nitrophenyl-2H-tetrazolium chloride (PPP) followed by extraction. | PPP, Naphthalene | 328 | 10 µg/L | 15 - 135 µg/L |
This table is interactive. Users can sort columns by clicking on the headers.
Electrochemical Detection of Nitrate Species
Electrochemical sensors have gained prominence for nitrate detection due to their high sensitivity, potential for miniaturization, and rapid response times. nih.govfrontiersin.org These methods can be broadly categorized into voltammetry, amperometry, and potentiometry. nih.gov
Voltammetric and Amperometric Methods: These are the most common electrochemical techniques for nitrate detection. nih.govfrontiersin.org They rely on the electrochemical reduction of nitrate at a working electrode surface when a potential is applied. mdpi.com The resulting current is proportional to the nitrate concentration. nih.gov Various voltammetric techniques are employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV). nih.govfrontiersin.org Amperometry involves applying a constant potential and measuring the current over time. researchgate.netcput.ac.za
The key to a successful voltammetric or amperometric sensor is the choice of electrode material. nih.gov Copper has been identified as a particularly effective electrocatalyst for nitrate reduction. nih.govmdpi.com To enhance sensitivity and selectivity, electrodes are often modified with copper in various forms, such as nanoparticles, clusters, or films, deposited on substrates like platinum, carbon, or boron-doped diamond. nih.govmdpi.com Other modifications include the use of gold nanoparticles, conductive polymers, and bimetallic systems. nih.govfrontiersin.org These modifications increase the active surface area and improve the catalytic efficiency of the nitrate reduction reaction. nih.gov
Potentiometric Methods: Potentiometry, particularly using ion-selective electrodes (ISEs), is another approach for nitrate quantification. mdpi.com An ISE contains an ion-selective membrane that preferentially allows nitrate ions to pass through, generating a potential difference that can be measured against a reference electrode. mdpi.com The magnitude of this potential is related to the nitrate concentration. While common, potentiometric methods can have limitations in terms of their detection limits compared to some advanced amperometric techniques. mdpi.commdpi.com
Table 2: Electrochemical Analysis of Nitrate Species
| Method | Electrode System | Principle | Technique(s) | Sensitivity | Limit of Detection (LOD) |
|---|---|---|---|---|---|
| Amperometry | Sn-doped CuxO/FTO | Catalytic reduction of nitrate. | Chronoamperometry (CA) | 100.27 µA·mM⁻¹·cm⁻² | 0.04 µM |
| Amperometry | Flexible screen-printed electrodes with electrodeposited copper. | Catalytic reduction of nitrate. | Amperometry | 19.578 µA/mM | 0.207 nM |
| Voltammetry | Cu-modified Boron-Doped Diamond (BDD) electrode. | Catalytic reduction of nitrate. | Linear Sweep Voltammetry (LSV) | 3.5 µA·mg·L⁻¹ (low range), 5.33 µA·mg·L⁻¹ (high range) | 0.065 mg/L |
| Voltammetry | Gold nanoparticle (AuNP) modified carbon paper electrode. | Catalytic reduction of nitrate by AuNPs. | Differential Pulse Voltammetry (DPV) | - | 8.6 µM |
| Voltammetry | Silver (Ag) electrode | Reduction of nitrate on Ag surface. | Linear Sweep Voltammetry (LSV) | 0.2086 µA ppm⁻¹ | 1.40 ppm |
| Potentiometry | Ion-Selective Electrode (ISE) | Measures potential difference across a nitrate-selective membrane. | Potentiometry | - | 10⁻⁵ to 10⁻² mol/L |
This table is interactive. Users can sort columns by clicking on the headers.
Toxicological Mechanisms and Biological Interactions of N Propyl Nitrate
Mechanism of Action on Biological Systems
Direct Effects on Vascular Smooth Muscles
N-propyl nitrate (B79036), as with other organic nitrates, elicits its primary pharmacological effect through the relaxation of vascular smooth muscle. This action is not a result of a direct interaction with a specific receptor but is contingent upon the chemical release of nitric oxide (NO), a potent endogenous vasodilator. The lipophilic nature of n-propyl nitrate allows it to readily diffuse across cell membranes into vascular smooth muscle cells.
Once inside the cell, the nitrate group is believed to be enzymatically converted to nitric oxide. This NO then activates the soluble isoform of the enzyme guanylate cyclase. The activation of guanylate cyclase leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). youtube.com Elevated levels of cGMP then activate cGMP-dependent protein kinases, which in turn phosphorylate various downstream protein targets. This cascade of events ultimately results in a decrease in the intracellular concentration of calcium ions (Ca²⁺) and the dephosphorylation of the light chain of myosin. The reduction in available intracellular calcium and the dephosphorylation of myosin light chains are the final steps that lead to the relaxation of the vascular smooth muscle cells, resulting in vasodilation. youtube.com While this is the established mechanism for organic nitrates as a class, specific enzymatic pathways for this compound's bioactivation to NO within the vascular smooth muscle are a subject of ongoing research. nih.govnih.gov
| Stage | Mechanism | Outcome |
| 1. Cellular Entry | Passive diffusion of this compound across the cell membrane. | This compound enters the vascular smooth muscle cell. |
| 2. Nitric Oxide Release | Enzymatic conversion of the nitrate group. | Release of nitric oxide (NO). |
| 3. Enzyme Activation | NO binds to and activates soluble guanylate cyclase. | Increased synthesis of cyclic guanosine monophosphate (cGMP). |
| 4. Protein Kinase Activation | cGMP activates cGMP-dependent protein kinases. | Phosphorylation of downstream protein targets. |
| 5. Calcium Reduction | Altered ion channel function and sequestration. | Decrease in intracellular calcium (Ca²⁺) concentration. |
| 6. Muscle Relaxation | Dephosphorylation of myosin light chains. | Vasodilation. |
Contributions to Cardiac Toxicity and Respiratory Depression Leading to Hypotension
The pronounced hypotensive effect of this compound is a direct consequence of its vasodilatory action, which is further compounded by its effects on the cardiac and respiratory systems. The widespread relaxation of vascular smooth muscle leads to a significant decrease in peripheral vascular resistance. Venodilation, in particular, causes pooling of blood in the venous circulation, which reduces venous return to the heart (preload). A reduction in preload decreases the cardiac output, contributing significantly to the fall in blood pressure.
In addition to its vascular effects, this compound can induce cardiac toxicity and respiratory depression. Studies in animal models have demonstrated that organic nitrates can cause bradycardia (a slowing of the heart rate) at higher doses. nih.gov This bradycardic effect, combined with the reduced cardiac output from decreased preload, further exacerbates the hypotensive state.
Metabolic Pathways and Biotransformation of Nitrate Esters
The biotransformation of organic nitrate esters, including this compound, is a complex process that primarily occurs in the liver. Hepatic metabolism plays a crucial role in the clearance of these compounds from the body. While the specific metabolic pathways for this compound are not extensively detailed in the available literature, the general pathways for organic nitrates have been investigated.
It is understood that organic nitrates are not primarily metabolized to nitric oxide in the liver. nih.gov Instead, the main metabolic route involves denitration, leading to the formation of the corresponding alcohol and inorganic nitrite (B80452) or nitrate. nih.gov In the case of this compound, this would result in the formation of propanol and inorganic nitrate.
The enzymatic systems responsible for the metabolism of organic nitrates are diverse. Cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of various xenobiotics, and it is plausible that they play a role in the biotransformation of this compound. nih.gov The specific CYP isozymes that may be involved are yet to be definitively identified for this particular compound.
The rate of hepatic metabolism can vary significantly among different organic nitrates, influencing their pharmacokinetic profiles and duration of action. nih.gov The metabolites produced, such as the corresponding alcohol and inorganic nitrate, are generally more water-soluble and can be more readily excreted by the kidneys.
Investigation of In Vivo Nitrosating Reactions and N-Nitrosamine Formation Potential (General to Nitrates)
A significant toxicological concern associated with nitrate and nitrite compounds is their potential to participate in nitrosating reactions within the body, leading to the formation of N-nitrosamines. N-nitrosamines are a class of compounds that are known to be potent carcinogens in various animal species and are reasonably anticipated to be human carcinogens.
The formation of N-nitrosamines can occur endogenously when a nitrosating agent, such as nitrous acid (HNO₂), reacts with a secondary or tertiary amine. Nitrous acid can be formed from nitrites in the acidic environment of the stomach. Ingested nitrates can be reduced to nitrites by bacteria in the saliva and gastrointestinal tract, thus providing a source for the formation of nitrosating agents. impactfactor.orgresearchgate.net
Oxidative Stress and Cellular Response Mechanisms
The biological activity of this compound is intrinsically linked to the production of nitric oxide (NO) and other reactive nitrogen species (RNS). While NO is a crucial signaling molecule, its overproduction or its reaction with other molecules, such as superoxide radicals, can lead to the formation of highly reactive and potentially damaging species. This imbalance can result in a state of oxidative and nitrosative stress. nih.govmdpi.com
Peroxynitrite (ONOO⁻), formed from the rapid reaction of NO with superoxide, is a potent oxidizing and nitrating agent. nih.gov Peroxynitrite and other RNS can inflict damage on a wide range of biological macromolecules, including proteins, lipids, and DNA. mdpi.comfrontiersin.org
The cellular responses to such stress are multifaceted and are aimed at mitigating the damage and restoring homeostasis. These responses include:
Antioxidant Defenses: Cells possess a range of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, as well as non-enzymatic antioxidants like glutathione, which work to neutralize reactive species. nih.gov
DNA Repair Mechanisms: Damage to DNA by RNS can lead to mutations and genomic instability. Cells have evolved complex DNA repair pathways to identify and correct such damage.
Protein Quality Control: Nitration of tyrosine residues in proteins can alter their structure and function. nih.gov Cells employ chaperone proteins and the ubiquitin-proteasome system to refold or degrade damaged proteins.
Induction of Stress-Response Genes: Exposure to oxidative and nitrosative stress can trigger signaling pathways that lead to the upregulation of genes involved in cellular protection and repair.
| Cellular Component | Effect of Oxidative/Nitrosative Stress | Cellular Response |
| Proteins | Tyrosine nitration, oxidation of thiol groups, leading to altered enzyme activity and protein aggregation. | Activation of heat shock proteins, ubiquitin-proteasome system for degradation of damaged proteins. |
| Lipids | Lipid peroxidation, leading to membrane damage and loss of integrity. | Upregulation of antioxidant enzymes to terminate lipid peroxidation chain reactions. |
| DNA | Deamination of bases, single- and double-strand breaks, formation of 8-oxoguanine. | Activation of DNA repair enzymes (e.g., base excision repair, nucleotide excision repair). |
| Mitochondria | Inhibition of respiratory chain complexes, mitochondrial membrane depolarization. | Induction of mitophagy to remove damaged mitochondria, activation of apoptotic pathways. |
Chemical Applications of N Propyl Nitrate: Principles and Advancements
Role as a Fuel Additive: Chemical Principles of Cetane Number Improvement and Combustion Efficiency
N-Propyl nitrate (B79036) serves as a fuel additive, particularly for diesel fuels, to enhance the cetane number and improve combustion efficiency. ontosight.aiontosight.ai The cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay, which is the time between the start of fuel injection and the start of combustion. dergipark.org.tr
The effectiveness of n-propyl nitrate and other alkyl nitrates as cetane improvers stems from their ability to decompose at relatively low temperatures, initiating combustion. psu.edugoogle.com The chemical principle lies in the thermal decomposition of the nitrate ester, which generates free radicals. psu.edu These radicals, in turn, initiate the chain reactions of hydrocarbon oxidation at an earlier stage in the compression stroke of a diesel engine. This leads to a more controlled and uniform combustion process, reducing engine noise and improving cold-start performance. dergipark.org.tr
Research indicates a correlation between the number of free radicals produced by the additive's thermal decomposition and the resulting improvement in cetane number. psu.edu Additives like this compound can decrease the ignition temperature of the fuel, which also contributes to a reduction in nitrogen oxide (NOx) emissions. dergipark.org.tr
Interactive Data Table: Properties of this compound Relevant to Fuel Applications
| Property | Value |
| Molecular Formula | C₃H₇NO₃ ilo.org |
| Molecular Weight | 105.09 g/mol ontosight.ainih.gov |
| Appearance | Colorless to pale yellow liquid echemi.comcymitquimica.com |
| Boiling Point | 110-111°C ilo.orgnoaa.gov |
| Flash Point | 20°C (closed cup) ilo.org |
| Auto-ignition Temperature | 175°C ilo.org |
| Solubility in Water | Poor/Slight ilo.orgcdc.gov |
This compound as an Organic Intermediate in Chemical Synthesis
Beyond its use as a fuel additive, this compound is a valuable intermediate in various organic syntheses. ontosight.ainih.gov Its reactivity, attributed to the nitrate group, allows it to be a precursor for a range of more complex molecules. cymitquimica.com
Precursor in Pharmaceutical Synthesis (e.g., Vasodilators)
Organic nitrates, as a class of compounds, are well-established in medicine for their vasodilatory effects, which are crucial in treating conditions like angina pectoris. ptfarm.plwikipedia.org They function as prodrugs that donate nitric oxide (NO), a key signaling molecule that relaxes vascular smooth muscle, leading to vasodilation. wikipedia.orgmdpi.com
While direct synthesis of specific pharmaceuticals starting from this compound is not extensively detailed in readily available literature, the synthesis of nitrate esters is a fundamental step in creating vasodilator drugs. ptfarm.plnih.gov For instance, research has focused on synthesizing nitrate analogues of existing drugs, such as propranolol, to combine the therapeutic effects of a β-blocker with the vasodilatory properties of the nitrate group. ptfarm.pl The synthesis of such compounds involves the esterification of an alcohol group with nitric acid, a reaction conceptually similar to the synthesis of this compound itself from propanol. ptfarm.plsolubilityofthings.com The development of new organic nitrates as potential therapeutic agents is an ongoing area of research. mdpi.com
Application in Agrochemicals and Dye Production
This compound and related compounds serve as intermediates in the broader chemical industry, including the production of agrochemicals and dyes. ontosight.aignfc.in Nitration is a fundamental process in the synthesis of many organic chemicals. researchgate.net For example, nitrophenols, which are precursors for various products including dyes and agrochemicals, are produced through nitration reactions. researchgate.net While specific examples detailing the direct use of this compound in the large-scale production of particular agrochemicals or dyes are not prevalent, its role as a nitrating agent and an intermediate in organic synthesis is acknowledged. cymitquimica.com The synthesis of various chemical intermediates, such as those used for dyes and pesticides, often involves nitration steps. cphi-online.com
Energetic Materials Research: Chemical Basis of High-Energy Properties
This compound has been investigated for its energetic properties and has historical use in rocket fuels. nih.govwikipedia.org The high-energy nature of this compound is rooted in its chemical structure, specifically the presence of the nitrate ester group (-ONO₂). This group contains both an oxidizing component (the nitrate) and a fuel component (the propyl group) within the same molecule, classifying it as a monopropellant. google.com
The chemical basis for its high energy lies in its decomposition, which is a rapid, exothermic reaction that releases a large volume of hot gas. ilo.orgorgchemres.org Upon initiation by heat, shock, or friction, the molecule breaks down, producing nitrogen oxides and other gaseous products. ilo.org This rapid release of energy and gas is the fundamental principle behind its use in propellants and explosives. orgchemres.org
Research in energetic materials aims to develop compounds with high performance and increased stability. nih.govacs.org While this compound itself is shock-sensitive, a property that can be mitigated with stabilizers, the study of such simple energetic molecules provides insight into the chemistry of more complex energetic materials. echemi.comnih.gov The goal is often to create materials with a high density, a positive oxygen balance, and high detonation performance. orgchemres.org The study of nitrate esters continues to be relevant in the development of advanced energetic formulations, including energetic binders for explosives. nih.govacs.org
Interactive Data Table: Energetic Properties of this compound
| Property | Description |
| Chemical Class | Alkyl nitrate, Monopropellant cymitquimica.comgoogle.com |
| Key Functional Group | Nitrate ester (-ONO₂) |
| Decomposition | Exothermic, produces nitrogen oxides and other gases ilo.org |
| Reactivity | Strong oxidant; reacts violently with combustible and reducing materials ilo.org |
| Hazard | Flammable, risk of explosion upon heating, shock, or friction ilo.org |
Q & A
Q. What analytical techniques are recommended for detecting trace concentrations of n-propyl nitrate in atmospheric studies?
Gas chromatography-mass spectrometry (GC-MS) and thermal dissociation laser-induced fluorescence (TD-LIF) are widely used due to their sensitivity and specificity. GC-MS enables quantification at sub-ppb levels, while TD-LIF provides rapid, high-resolution measurements suitable for real-time field studies. Calibration with standardized this compound solutions and validation against known atmospheric tracers (e.g., ethyl nitrate) are critical for minimizing instrumental drift .
Q. How should researchers account for this compound’s volatility and stability during experimental design?
this compound’s low boiling point (110°C) and high vapor pressure (18 mmHg at 20°C) necessitate airtight storage and handling under inert atmospheres. Stability assessments should include pre-experiment purity checks via NMR or FTIR and monitoring of decomposition products (e.g., nitric oxide) during reactions. For long-term studies, temperature-controlled environments (<4°C) and inert matrices (e.g., hexane) are recommended .
Q. What occupational exposure limits (OELs) must be considered when designing laboratory safety protocols?
The OSHA permissible exposure limit (PEL) for this compound is 25 ppm (8-hour TWA), while the NIOSH Immediately Dangerous to Life or Health (IDLH) value is 2,000 ppm. Engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, are mandatory. Emergency protocols should address vapor suppression (foam) and decontamination (soap/water washes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in atmospheric this compound-to-ethyl nitrate ([nPr]/[Et]) ratios across different environments?
Discrepancies in [nPr]/[Et] ratios (e.g., 0.1 in equatorial regions vs. undetectable in some marine zones) may arise from variations in precursor VOC availability, OH radical concentrations, or photolysis rates. A systematic approach includes:
- Quantifying local VOC profiles (e.g., propane, propene) using proton-transfer-reaction mass spectrometry (PTR-MS).
- Modeling OH radical dynamics with iterative solvers to account for nitrate yield dependencies .
- Validating field data against chamber studies under controlled UV and temperature conditions.
Q. What methodological challenges arise when integrating this compound into chemical transport models (CTMs)?
Key challenges include:
- Parameterizing mixing-driven losses : Turbulent mixing (kmix) dominates over chemical degradation in boundary layers. Use tracer methods with this compound’s long lifetime to derive kmix from observational datasets .
- Non-linear OH dependencies : OH concentrations depend on VOC reactivity and nitrate yields, requiring iterative solutions to avoid model divergence. Sensitivity analyses using Monte Carlo simulations are advised .
- Detection limit biases : Sub-0.25 μM concentrations in oceanic regions may skew global budget estimates. Coupling high-resolution TD-LIF with isotopic labeling (15N) improves detection accuracy .
Q. How should researchers evaluate the reliability of historical toxicological data on this compound?
Apply the IRIS Assessment Protocol criteria:
- Study design rigor : Verify sample sizes, exposure characterization (e.g., dose-response curves), and inclusion of negative controls.
- Data transparency : Check for raw datasets, standardized signal reporting (e.g., Western blot densitometry), and explicit handling of cytotoxicity interference.
- Subgroup analysis : Assess whether studies account for variability in metabolic rates (e.g., CYP450 polymorphisms) or life stages (e.g., pediatric vs. adult models) .
Methodological Guidance for Data Contradictions
Q. How to address inconsistencies in this compound’s role as a radical sink vs. source in oxidation mechanisms?
- Controlled chamber experiments : Compare NOx and O3 formation rates under varying NOx/VOC regimes.
- Isotopic tracing : Use 13C-labeled this compound to track carbon backbone fate during photolysis.
- Kinetic modeling : Update Master Chemical Mechanism (MCM) parameters with recent pulsed-laser photolysis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
